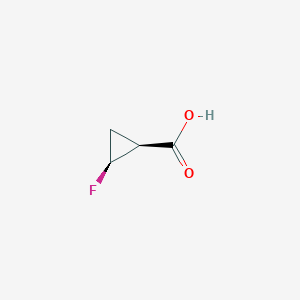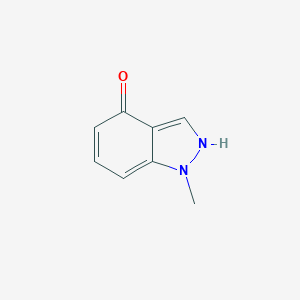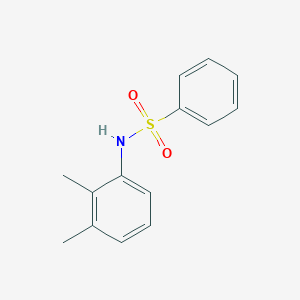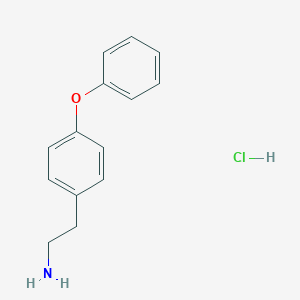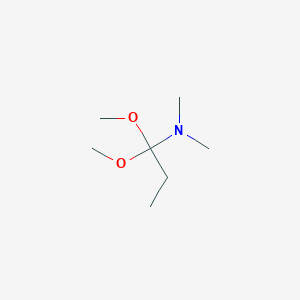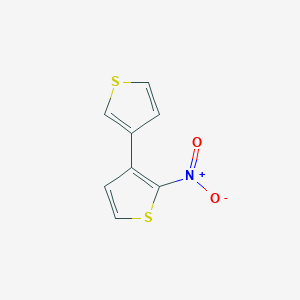
2-Nitro-3-thiophen-3-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-3-thiophen-3-ylthiophene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiophene family and contains a nitro group and two thiophene rings. It is a yellow solid that is soluble in organic solvents and has a melting point of 70-72°C.
Mecanismo De Acción
The mechanism of action of 2-Nitro-3-thiophen-3-ylthiophene is not fully understood, but it is believed to be related to its electron-rich thiophene rings and the nitro group. The compound has been found to have high electron mobility, which makes it an excellent candidate for use in electronic devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-Nitro-3-thiophen-3-ylthiophene. However, it has been found to be non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Nitro-3-thiophen-3-ylthiophene in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it an excellent candidate for use in research. However, one of the limitations of using this compound is that it is not readily available commercially, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on 2-Nitro-3-thiophen-3-ylthiophene. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new biomedical applications for the compound. Additionally, there is potential for the use of this compound in the development of new materials for use in energy storage and conversion.
Métodos De Síntesis
The synthesis of 2-Nitro-3-thiophen-3-ylthiophene can be achieved through several methods, including the reaction of 2-thiophenethiol with nitric acid to form 2-nitrothiophene. The 2-nitrothiophene is then reacted with 2-thiophenethiol in the presence of a catalyst to form 2-Nitro-3-thiophen-3-ylthiophene. This method has been used in several studies and has been found to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
2-Nitro-3-thiophen-3-ylthiophene has been found to have potential applications in several scientific fields. One of the main areas of research is in the development of organic semiconductors for use in electronic devices. This compound has been found to have excellent charge transport properties and can be used as a material for the production of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propiedades
Número CAS |
30989-94-7 |
|---|---|
Nombre del producto |
2-Nitro-3-thiophen-3-ylthiophene |
Fórmula molecular |
C8H5NO2S2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
2-nitro-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5NO2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H |
Clave InChI |
GHDFKBUTMGVFKL-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



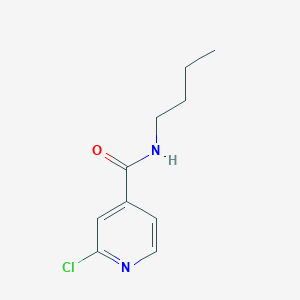
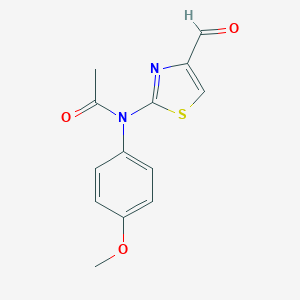
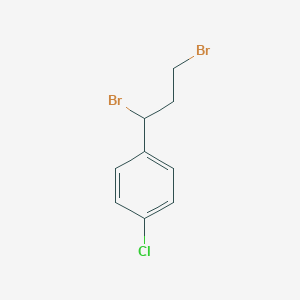
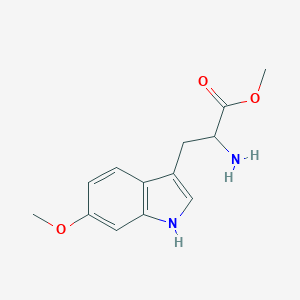
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
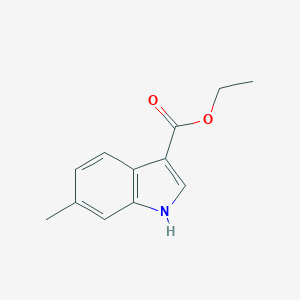
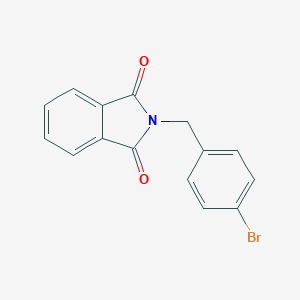
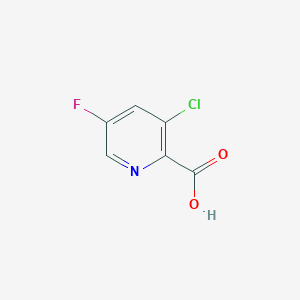
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
